1-Benzylpiperidine-4-carboxamide
Overview
Description
1-Benzylpiperidine-4-carboxamide is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Scientific Research Applications
1-Benzylpiperidine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds . In biology, it has been studied for its potential effects on various biological systems . In medicine, it is being investigated for its potential therapeutic applications, including its use as a pharmaceutical intermediate . In industry, it is used in the production of various chemicals and materials .
Future Directions
While specific future directions for 1-Benzylpiperidine-4-carboxamide are not mentioned in the retrieved data, piperidine derivatives are of significant interest in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are often used as building blocks for drug design .
Preparation Methods
The synthesis of 1-Benzylpiperidine-4-carboxamide can be achieved through several routes. One common method involves the reaction of 1-benzyl-4-piperidone with ammonia or an amine under appropriate conditions . Another method involves the oxidation of (1-benzyl-4-piperidyl)methanol using a system consisting of 2,2,6,6-tetramethyl-1-piperidone, sodium periodate, and sodium bromide . These methods are known for their high yield and product purity, making them suitable for industrial production.
Chemical Reactions Analysis
1-Benzylpiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of 1-benzylpiperidine-4-carboxaldehyde .
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects by interacting with certain receptors and enzymes in the body . These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
1-Benzylpiperidine-4-carboxamide can be compared with other similar compounds, such as piperidine derivatives. Some of these similar compounds include 1-benzylpiperidine, 4-piperidone, and 1-benzyl-4-piperidylmethanol Its ability to undergo specific chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
1-benzylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYICIJWHSZXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354810 | |
Record name | 1-benzylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62992-68-1 | |
Record name | 1-benzylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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